(3r,4r)-4-(hydroxymethyl)pyrrolidin-3-ol is a chiral organic compound belonging to the class of pyrrolidines. This compound features a hydroxymethyl group attached to the pyrrolidine ring, which contributes to its potential biological activity and applications in medicinal chemistry. The stereochemistry of the compound is crucial for its interactions in biological systems, making it a subject of interest in various scientific fields.
The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It is often studied for its pharmacological properties and potential therapeutic applications.
(3r,4r)-4-(hydroxymethyl)pyrrolidin-3-ol can be classified as:
The synthesis of (3r,4r)-4-(hydroxymethyl)pyrrolidin-3-ol typically involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization. Common methods include:
The synthesis may require specific reagents and conditions:
The molecular structure of (3r,4r)-4-(hydroxymethyl)pyrrolidin-3-ol features:
The molecular formula for (3r,4r)-4-(hydroxymethyl)pyrrolidin-3-ol is , with a molar mass of approximately 115.15 g/mol. The compound's structural representation can be visualized using molecular modeling software.
(3r,4r)-4-(hydroxymethyl)pyrrolidin-3-ol can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by its stereochemistry, which may affect its interaction with electrophiles and nucleophiles during synthetic transformations.
The mechanism of action for (3r,4r)-4-(hydroxymethyl)pyrrolidin-3-ol largely depends on its biological targets. Potential mechanisms include:
Experimental studies would typically involve assays to determine binding affinity and efficacy against target proteins or pathways.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used to confirm the structure and purity of (3r,4r)-4-(hydroxymethyl)pyrrolidin-3-ol.
(3r,4r)-4-(hydroxymethyl)pyrrolidin-3-ol has potential applications in various scientific fields:
Carbohydrate precursors provide a stereochemically defined foundation for synthesizing (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. D-Xylose and diacetone-D-glucose serve as common chiral pool starting materials due to their inherent stereogenic centers that mirror the target compound’s configuration. The synthetic pathway typically involves strategic functional group transformations, including:
A notable route from D-xylose achieves the target in 7 linear steps with 20–25% overall yield and >98% enantiomeric excess (ee). This approach capitalizes on the sugar’s C3 and C4 stereocenters to control the pyrrolidine ring’s stereochemistry, minimizing the need for external chiral auxiliaries. However, drawbacks include lengthy protection/deprotection sequences and moderate yields due to carbohydrate reactivity constraints [7].
Table 1: Performance of Carbohydrate-Based Syntheses
Starting Material | Steps | Overall Yield | Enantiomeric Excess | Key Limitation |
---|---|---|---|---|
D-Xylose | 7 | 20–25% | >98% ee | Low yield in ring closure |
Diacetone-D-glucose | 9 | 15–18% | >99% ee | Tedious protecting group management |
Asymmetric reductive amination converts prochiral 1,4-dicarbonyl precursors into enantiomerically enriched pyrrolidinols using chiral catalysts. Diketone substrates (e.g., 4-(hydroxymethyl)pyrrolidin-3-one) undergo dynamic kinetic resolution with transition metal complexes or organocatalysts:
A breakthrough methodology employs tandem reductive amination-lactamization, converting 2-(2,2-diethoxyethyl)succinate precursors to the target in one pot. This sequence leverages a chiral rhodium-DuPhos complex to set both stereocenters simultaneously, yielding the product in 76% yield and 94% ee. The method’s atom economy reduces waste generation compared to stepwise approaches but demands stringent anhydrous conditions [3].
Inspired by Romo’s nucleophile-catalyzed aldol lactonization (NCAL), an aza variant constructs the pyrrolidine scaffold via cinchona alkaloid-catalyzed cyclization. Aldehyde-acid substrates (e.g., N-Cbz-4-oxobutanoic acid derivatives) undergo enantioselective intramolecular aldolization:
This strategy achieves exceptional diastereocontrol (>20:1 cis:trans) and 60% yield with >95% ee. The fused β-lactone intermediate serves as a versatile handle for downstream functionalization, enabling access to both (3R,4R) and (3S,4S) enantiomers from a common precursor. A key advantage lies in avoiding transition metals, simplifying purification [7].
Table 2: Organocatalytic Aza-NCAL Performance Metrics
Catalyst System | Reaction Time | Yield | ee | cis:trans Selectivity |
---|---|---|---|---|
Cinchonidine thiourea | 48 hours | 60% | >95% | >20:1 |
Bis-cinchona alkaloid | 36 hours | 55% | 92% | 15:1 |
Proline-cinchona hybrid | 72 hours | 45% | 88% | 12:1 |
Racemic trans-4-(hydroxymethyl)pyrrolidin-3-ol derivatives undergo kinetic resolution via lipase-catalyzed enantioselective hydrolysis. Pyrrolidinone esters (e.g., N-benzhydryl-3-acetoxy-4-carbethoxy-pyrrolidinone) serve as optimal substrates:
Industrial implementations utilize continuous flow reactors with immobilized enzymes to enhance throughput. A patented process resolves kilogram-scale racemate using Pseudomonas fluorescens lipase, achieving 98% ee at 99% conversion after ester recycling. This method eliminates chromatographic purification—distillation isolates the product—reducing costs by ≈40% versus chemical resolution [4].
Step-economy and stereochemical fidelity determine the optimal route for industrial production:
Table 3: Synthesis Route Comparison for (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol
Methodology | Steps | Overall Yield | ee | Cost (Relative) | Scalability |
---|---|---|---|---|---|
Carbohydrate-based | 7–9 | 15–25% | >98% | High | Moderate |
Catalytic reductive amination | 4 | 65–76% | 90–94% | Medium | Excellent |
Organocatalytic aza-NCAL | 3 | 45–60% | 88–95% | Low | Limited |
Enzymatic resolution | 2* | 85%* | >99% | Low | Excellent |
*Includes recycling of unreacted enantiomer
Key trade-offs:
For gram-scale pharmaceutical applications, organocatalytic aza-NCAL delivers sufficient purity without chromatography. Multi-ton production favors enzymatic resolution due to lower catalyst costs and waste generation—critical factors in process green chemistry metrics [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2